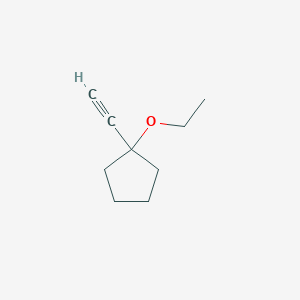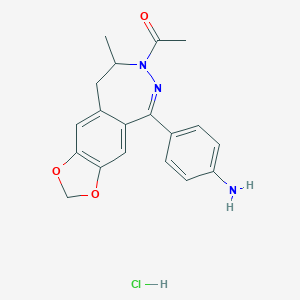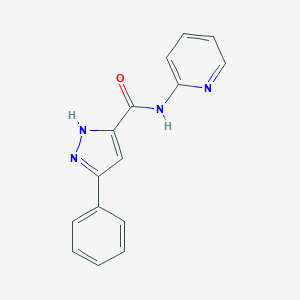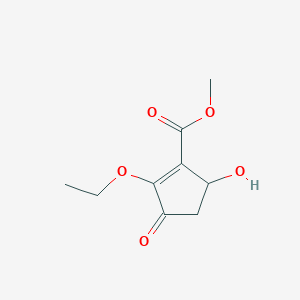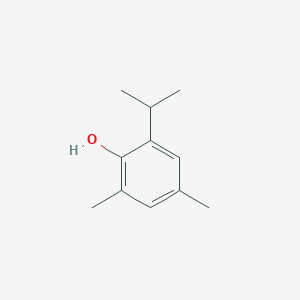![molecular formula C11H21NOSi2 B136693 3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine CAS No. 134391-72-3](/img/structure/B136693.png)
3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a pyridine derivative that is commonly used as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine as a catalyst involves its ability to activate certain functional groups in organic molecules, thereby facilitating chemical reactions. It acts as a Lewis acid, which can accept a pair of electrons from a Lewis base to form a new bond.
Effets Biochimiques Et Physiologiques
3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine has not been extensively studied for its biochemical and physiological effects in living organisms. However, it is known to be relatively non-toxic and is not expected to have any significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine as a catalyst in lab experiments is its high catalytic activity and selectivity. It can also be easily synthesized and is relatively inexpensive. However, one of the limitations of using this compound is its sensitivity to air and moisture, which can affect its stability and reactivity.
Orientations Futures
There are several potential future directions for research on 3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine. One area of interest is the development of new synthetic methods using this compound as a catalyst. Another potential application is in the field of materials science, where it could be used as a precursor for the synthesis of new materials with unique properties. Additionally, further research could be conducted to investigate the biochemical and physiological effects of this compound in living organisms.
In conclusion, 3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine is a versatile and useful compound that has potential applications in various fields of science. Its unique properties and high catalytic activity make it a valuable tool for organic synthesis reactions. Further research is needed to fully understand its potential applications and to explore new areas of research.
Méthodes De Synthèse
The synthesis of 3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine involves the reaction of pyridine with chlorotrimethylsilane in the presence of a catalyst such as aluminum chloride. The resulting product is then treated with trimethylsilyl chloride to obtain the final compound.
Applications De Recherche Scientifique
3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine has been extensively studied for its potential applications in various fields of science. It is commonly used as a catalyst in organic synthesis reactions, including the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Propriétés
Numéro CAS |
134391-72-3 |
|---|---|
Nom du produit |
3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine |
Formule moléculaire |
C11H21NOSi2 |
Poids moléculaire |
239.46 g/mol |
Nom IUPAC |
trimethyl-(4-trimethylsilyloxypyridin-3-yl)silane |
InChI |
InChI=1S/C11H21NOSi2/c1-14(2,3)11-9-12-8-7-10(11)13-15(4,5)6/h7-9H,1-6H3 |
Clé InChI |
WQFUKOZDRBGZOE-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=C(C=CN=C1)O[Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)C1=C(C=CN=C1)O[Si](C)(C)C |
Synonymes |
Pyridine, 3-(trimethylsilyl)-4-[(trimethylsilyl)oxy]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



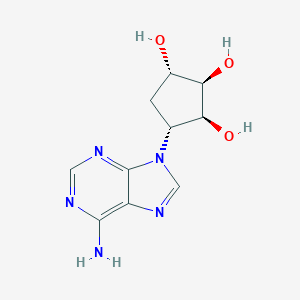
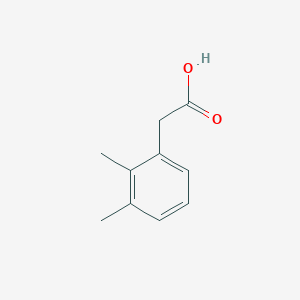
![1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane](/img/structure/B136615.png)
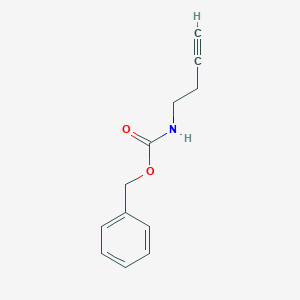
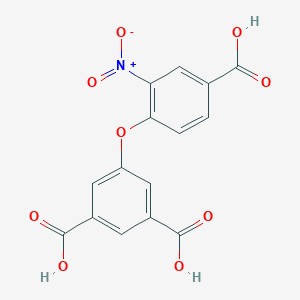
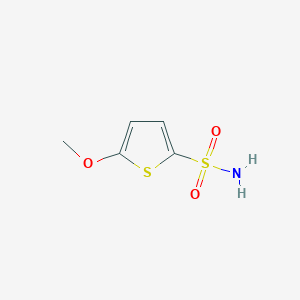
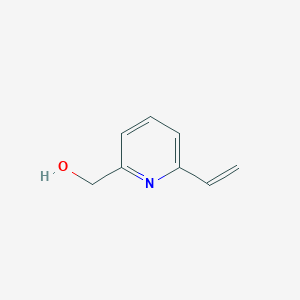
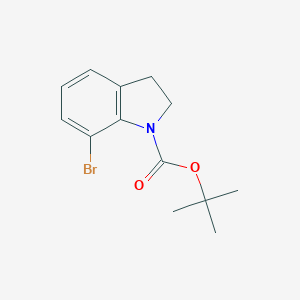
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B136633.png)
